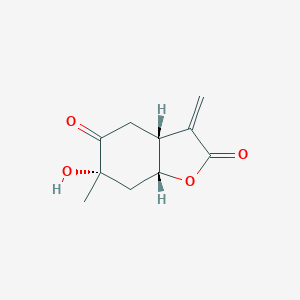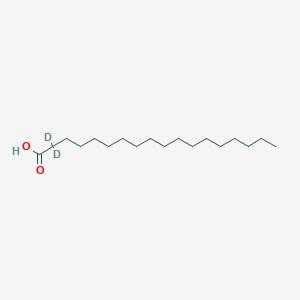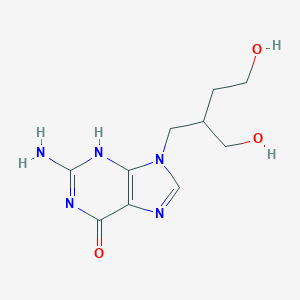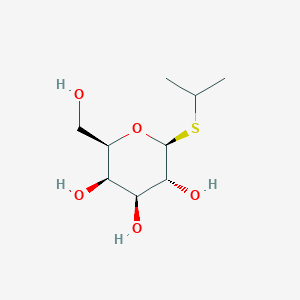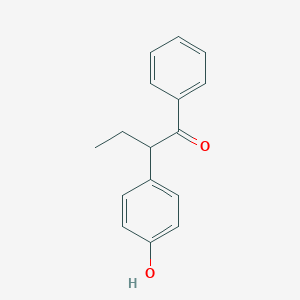
1-Fenilbutan-1-ona, 2-(4-hidroxifenil)-
Descripción general
Descripción
2-(4-Hydroxyphenyl)-1-phenylbutan-1-one is an organic compound that features a phenyl group and a hydroxyphenyl group attached to a butanone backbone
Aplicaciones Científicas De Investigación
2-(4-Hydroxyphenyl)-1-phenylbutan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with estrogen receptors and enzymes involved in the catabolism of tyrosine .
Mode of Action
It’s structurally similar to other compounds that inhibit the pigment synthesis, specifically the catalysis of the 4-hydroxyphenyl pyruvate dioxygenase (hppd) enzyme .
Biochemical Pathways
The compound may be involved in the catabolism of tyrosine, converting 4-hydroxyphenylpyruvate into homogentisate . It might also be involved in the biodegradation of bisphenol A (BPA), transforming and degrading BPA to obtain 2-(4-hydroxyphenyl)propan-2-ylium .
Pharmacokinetics
Similar compounds have been found to have varying absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
Similar compounds have been found to have varying effects on cellular proliferation and differentiation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one. For example, these compounds are highly sensitive towards light and temperature, and their continuous exposure to intense heat and light causes their oxidation .
Análisis Bioquímico
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins . The nature of these interactions could be due to the presence of the hydroxyphenyl groups in the molecule, which may form hydrogen bonds with other biomolecules .
Cellular Effects
It is hypothesized that this compound could influence cell function, possibly impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is speculated that this compound could exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is important to consider the stability and degradation of this compound over time, as well as any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
Future studies should aim to identify any enzymes or cofactors that this compound interacts with, and any effects on metabolic flux or metabolite levels .
Subcellular Localization
Future studies should aim to identify any targeting signals or post-translational modifications that direct this compound to specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-hydroxybenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process.
Industrial Production Methods
On an industrial scale, the production of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one follows similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to ensure high-quality production.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Hydroxyphenyl)-1-phenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl and hydroxyphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of 4-hydroxybenzophenone.
Reduction: Formation of 2-(4-hydroxyphenyl)-1-phenylbutanol.
Substitution: Formation of halogenated derivatives of the original compound.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Hydroxyphenyl)-2-butanone:
Bisphenol A: Used in the production of polycarbonate plastics and epoxy resins.
4-Hydroxybenzophenone: Used in the synthesis of pharmaceuticals and UV stabilizers.
Uniqueness
2-(4-Hydroxyphenyl)-1-phenylbutan-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of phenyl and hydroxyphenyl groups attached to a butanone backbone makes it versatile for various applications, particularly in the synthesis of complex organic molecules and potential therapeutic agents.
Propiedades
IUPAC Name |
2-(4-hydroxyphenyl)-1-phenylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-2-15(12-8-10-14(17)11-9-12)16(18)13-6-4-3-5-7-13/h3-11,15,17H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJSXWBPLHSRGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)O)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50548008 | |
| Record name | 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50548008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82413-28-3 | |
| Record name | 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50548008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


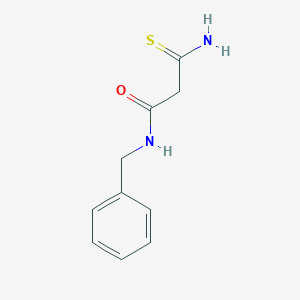
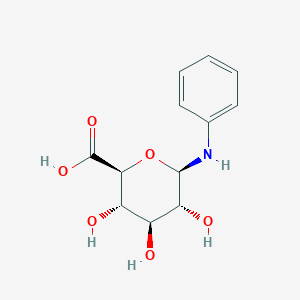
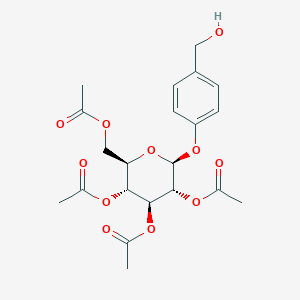
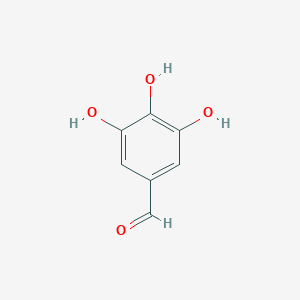
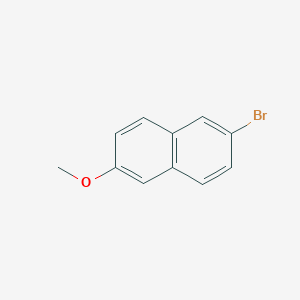
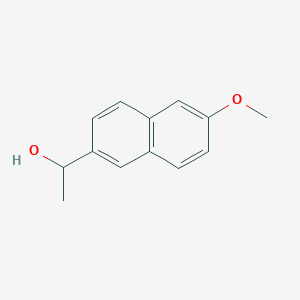
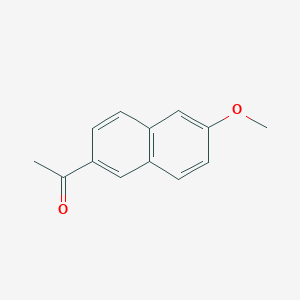
![(1R,2R,7S,9S)-8-benzyl-4,12-diphenyl-3,5,11,13-tetraoxa-8-azatricyclo[7.4.0.02,7]tridecane](/img/structure/B28281.png)
![(1S,2S,7S,9S)-4,12-Diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecane-7,9-diol](/img/structure/B28282.png)
